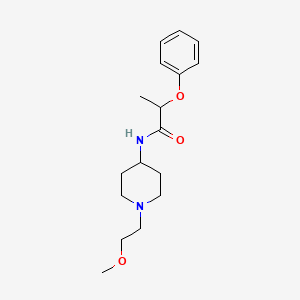
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-methoxyethyl)piperidin-4-yl]methanamine” is a compound with the CAS Number: 956722-57-9 . It has a molecular weight of 172.27 . The compound is in liquid form .
Physical and Chemical Properties The compound “[1-(2-methoxyethyl)piperidin-4-yl]methanamine” has a molecular formula of C9H20N2O . Its average mass is 172.268 Da and its monoisotopic mass is 172.157562 Da .
Applications De Recherche Scientifique
Analytical Profiling and Biological Matrix Determination
Research has detailed the analytical profiling of psychoactive substances, including compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide. These compounds have been characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A qualitative and quantitative method using high-performance liquid chromatography (HPLC) with ultraviolet detection was developed for determining these substances in biological matrices like blood, urine, and vitreous humor, showcasing their potential use in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Radiosynthesis for Neuroimaging
Another study focused on the radiosynthesis of a compound with high affinity for serotonin-5HT2 receptors, indicating its potential as a tracer for gamma-emission tomography. This highlights the use of structurally similar compounds in developing radiolabeled ligands for neuroimaging, particularly in studying receptor distribution and functioning in the brain (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Drug Discovery and Pharmacological Applications
The synthesis and evaluation of compounds as antagonists of muscarinic (M3) receptors for potential therapeutic applications have been explored. This underscores the significance of these compounds in medicinal chemistry, particularly in the development of drugs targeting specific receptor pathways (Broadley, Davies, Escargueil, Lee, Penson, & Thomas, 2011).
Antimicrobial and Antitumor Activity
Compounds derived from or related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide have been evaluated for their antimicrobial and antitumor activities. For instance, phenylpropanoids from Piper sarmentosum showed antimicrobial activity against Escherichia coli and Bacillus subtilis, illustrating the potential of these compounds in developing new antimicrobial agents (Masuda, Inazumi, Yamada, Padolina, Kikuzaki, & Nakatani, 1991).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBMHACDZOWRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)

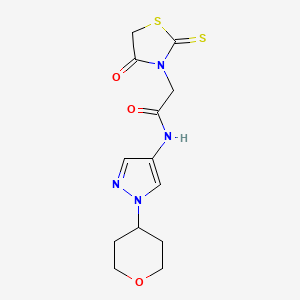

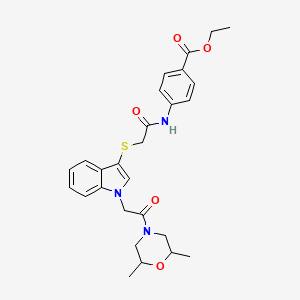
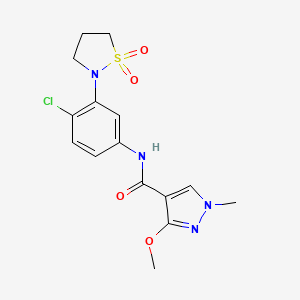
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)
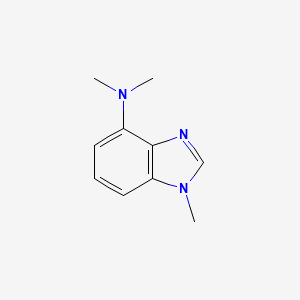

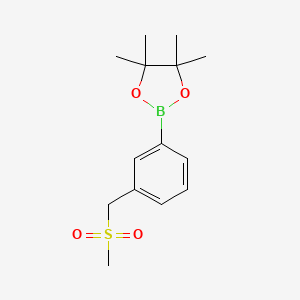
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)
![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)